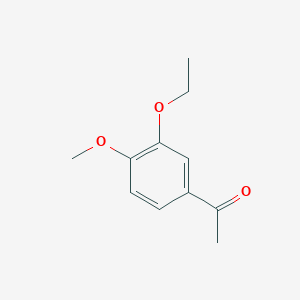

Ethyl 2-chloro-2-(2-chlorophenyl)acetate

Vue d'ensemble

Description

“Ethyl 2-chloro-2-(2-chlorophenyl)acetate” is a chemical compound . It is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, Ethyl 2-chloroacetoacetate can be synthesized using ethyl acetoacetate and thionyl chloride as raw materials. The condensation reaction is carried out in the presence of a solvent. The dosage ratio of ethyl acetoacetate, thionyl chloride, and solvent is 1:1.37~2.75:2.31~4.62 by mass, the temperature of the condensation reaction is 7595°C, and the reaction time is 5.5-9h .

Physical And Chemical Properties Analysis

“Ethyl 2-chloro-2-(2-chlorophenyl)acetate” is a solid at room temperature . More specific physical and chemical properties are not directly available from the search results.

Applications De Recherche Scientifique

Organic Intermediates in Environmental Degradation

Ethyl 2-chloro-2-(2-chlorophenyl)acetate has been studied as an organic intermediate in the degradation of environmental pollutants. For example, in the advanced oxidation processes for wastewater treatment, certain chlorinated organic compounds degrade into simpler molecules. Studies have shown that such compounds can break down into various organic intermediates, including chlorophenols, during treatments involving hydrogen peroxide under UV light or in the dark, highlighting the potential of Ethyl 2-chloro-2-(2-chlorophenyl)acetate in environmental remediation efforts (Sun & Pignatello, 1993).

Corrosion Inhibition

Another research application is in the field of corrosion science, where derivatives of Ethyl 2-chloro-2-(2-chlorophenyl)acetate have been investigated for their efficacy as corrosion inhibitors. Quantum chemical calculations based on Density Functional Theory (DFT) have been used to assess the relationship between molecular structure and inhibition efficiency, aiding in the development of more effective corrosion inhibitors for metals in acidic environments (Zarrouk et al., 2014).

Antioxidant Activity Assessment

In the field of food chemistry, the compound's derivatives have been utilized in studies assessing antioxidant activity. The DPPH method, which involves the reaction of antioxidants with the stable DPPH free radical, has been refined to understand the influence of solvents and other conditions on antioxidant activity measurement, potentially involving ethyl acetate or related compounds as solvents to dissolve antioxidants (Dawidowicz, Wianowska, & Olszowy, 2012).

Photophysical Properties of Materials

Research into the photophysical properties of materials has also involved Ethyl 2-chloro-2-(2-chlorophenyl)acetate derivatives. Studies on polymorphism in organic compounds, such as chlorophenyl-substituted chromenium perchlorates, have elucidated the effect of molecular structure on color and crystal packing, with implications for the design of optical materials and devices (Roshal et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-chloro-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKKNHRMRKOKRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540430 | |

| Record name | Ethyl chloro(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-2-(2-chlorophenyl)acetate | |

CAS RN |

80173-43-9 | |

| Record name | Ethyl chloro(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)